4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine
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Overview
Description
4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor to form the triazolo-pyrazine core, followed by sulfonylation and piperidine ring formation . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted piperidines, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, leading to antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
Triazolo-pyrazine Derivatives: Compounds such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine share a similar core structure and exhibit comparable biological activities.
Sulfonyl Piperidines: Compounds like sulfonyl piperidine derivatives also share structural similarities and are used in similar applications.
Uniqueness
4-(Benzenesulfonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific combination of the triazolo-pyrazine core with a benzenesulfonyl group and a piperidine ring.
Properties
IUPAC Name |
8-[4-(benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-13-19-20-17-16(18-9-12-22(13)17)21-10-7-15(8-11-21)25(23,24)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGCEZVVUAVCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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